molecular formula C29H18Cl2N2O4 B11104327 [(2-phenyl-1H-indene-1,3(2H)-diylidene)bis(nitrilooxy)]bis[(4-chlorophenyl)methanone]

[(2-phenyl-1H-indene-1,3(2H)-diylidene)bis(nitrilooxy)]bis[(4-chlorophenyl)methanone]

Cat. No.: B11104327
M. Wt: 529.4 g/mol
InChI Key: JLVGTXHTKIQMLT-VBZQPFBYSA-N
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Description

[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes chlorobenzoyloxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE include:

Uniqueness

[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C29H18Cl2N2O4

Molecular Weight

529.4 g/mol

IUPAC Name

[(E)-[(3E)-3-(4-chlorobenzoyl)oxyimino-2-phenylinden-1-ylidene]amino] 4-chlorobenzoate

InChI

InChI=1S/C29H18Cl2N2O4/c30-21-14-10-19(11-15-21)28(34)36-32-26-23-8-4-5-9-24(23)27(25(26)18-6-2-1-3-7-18)33-37-29(35)20-12-16-22(31)17-13-20/h1-17,25H/b32-26-,33-27-

InChI Key

JLVGTXHTKIQMLT-VBZQPFBYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4/C2=N/OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(=NOC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=NOC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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